Beauvericin

Description

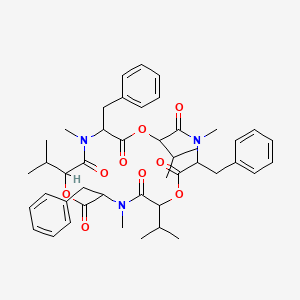

Structure

2D Structure

Properties

IUPAC Name |

3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCAQFHASJXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Beauvericin-Producing Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, has garnered significant attention in the scientific community for its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[1] This complex molecule is a secondary metabolite produced by a variety of fungal species, primarily within the genera Fusarium and Beauveria.[2][3] This technical guide provides an in-depth overview of the fungal species known to produce this compound, quantitative data on production levels, detailed experimental protocols for its study, and an exploration of the biosynthetic and signaling pathways involved in its synthesis and mode of action.

This compound-Producing Fungal Species

This compound was first isolated from the entomopathogenic fungus Beauveria bassiana.[3] However, subsequent research has identified a broad range of fungal species capable of its biosynthesis. These species are found in diverse ecological niches, from plant pathogens to endophytes. The primary genera known to produce this compound include:

-

Beauveria : Notably Beauveria bassiana, a well-known entomopathogen used in biocontrol.[2][3] However, not all strains of B. bassiana produce this compound, with studies showing significant variation in production levels among different isolates.[2]

-

Fusarium : This is the most diverse genus in terms of this compound-producing species. Numerous species have been identified as producers, including F. proliferatum, F. subglutinans, F. oxysporum, F. poae, and F. sambucinum.[4] These fungi are often associated with plant diseases and contamination of agricultural commodities.

-

Isaria (formerly Paecilomyces): Some species within this genus, which are also known for their entomopathogenic properties, have been reported to produce this compound.[5]

-

Polyporus : This genus of wood-decay fungi has also been identified as a source of this compound.[5]

Quantitative Production of this compound

The production of this compound is highly variable and depends on the fungal species, strain, and culture conditions. The following tables summarize the quantitative data on this compound production from various studies.

Table 1: this compound Production by Fusarium Species

| Fungal Species | Strain(s) | Production Level | Culture Conditions | Reference |

| Fusarium tardicrescens | NFCCI 5201 | 15.82 mg/g of biomass | Fusarium-defined media | [6] |

| Fusarium anthophilum | ITEM-1538 | 1300 µg/g | Maize cultures | [7] |

| Fusarium subglutinans | Group 1 isolates | 10 to 532 µg/g | Not specified | |

| Fusarium sambucinum | ITEM-846 | 230 µg/g | Maize cultures | [7] |

| Fusarium longipes | ITEM-3202 | 200 µg/g | Maize cultures | [7] |

| Fusarium oxysporum | AB2 | 22.8 mg/L | Solid-state fermentation | [8] |

| Fusarium oxysporum | 5-19 | ~2.5 mg/L | Czapek medium | [9] |

| Fusarium redolens | Dzf2 | 234 mg/L | Optimized liquid medium | [10] |

Table 2: this compound Production by Beauveria bassiana

| Strain(s) | Production Level | Culture Conditions | Reference |

| Not specified | 136 ng/mL | Sporulated cadavers of insect host | [11] |

| GHA | Not specified | Potato Dextrose Broth (PDB) | [3] |

| TPB2, TPB3, TPB4, WTPB3 | Not detected | PDB filtrate | [3] |

Experimental Protocols

Fungal Culture for this compound Production

A standardized protocol for the cultivation of Fusarium species for this compound production is detailed below, based on methodologies reported in the literature.[12][13]

1. Inoculum Preparation:

- Transfer the desired Fusarium isolate to Potato Dextrose Agar (PDA) plates.

- Incubate at 25-28°C for 7 to 10 days.

- Prepare a spore suspension of approximately 1x10^6 spores/mL from a 1-2 week old culture.

2. Solid-State Fermentation:

- Use corn grits as a solid substrate, as it enhances mycotoxin production.

- Autoclave 15 g of corn grits with 45% moisture content in a 250 mL Erlenmeyer flask.

- Inoculate the sterilized corn grits with the spore suspension.

- Incubate in the dark at room temperature for 28 days.

Extraction of this compound from Fungal Culture

The following protocol outlines the extraction of this compound from solid-state fermentation cultures.[12][13]

1. Initial Extraction:

- Extract 15 g of the inoculated corn grits overnight with 75 mL of a solvent mixture of acetonitrile, methanol (B129727), and water (16:3:1, v/v/v).

- Homogenize the mixture in a blender for 5 minutes.

- Filter the crude extract through Whatman No. 4 filter paper.

2. Defatting and Concentration:

- Defat the filtrate twice with 25 mL of n-heptane.

- Collect the bottom layer and evaporate it to near dryness at 80°C using a rotary evaporator.

3. Liquid-Liquid Extraction:

- Dissolve the residue in 50 mL of a 1:1 mixture of methanol and water.

- Extract this solution twice with 25 mL of dichloromethane (B109758).

- Collect the dichloromethane phase, which contains the this compound.

4. Final Preparation:

- Evaporate the dichloromethane to dryness.

- Re-dissolve the final residue in 1 mL of methanol for subsequent analysis.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[14][15]

1. Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 × 100 mm).[14]

- Mobile Phase: A gradient of mobile phase A (e.g., water with 10 mM ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile).[14]

- Flow Rate: 0.3 mL/min.[14]

- Column Temperature: 40°C.[14]

- Injection Volume: 10 µL.[14]

2. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Precursor Ion: [M+H]+ for this compound (m/z 785).[14]

- Product Ions: m/z 243.9 (for quantification) and 261.9.[14]

3. Quantification:

- Prepare a calibration curve using a certified this compound standard.

- Quantify this compound in the samples by comparing the peak areas to the calibration curve.

Signaling Pathways and Biosynthesis

This compound Biosynthesis Pathway

The biosynthesis of this compound is a non-ribosomal process catalyzed by a large multifunctional enzyme called this compound synthetase (BEAS).[1][5] The biosynthesis involves the condensation of three molecules of D-α-hydroxyisovaleric acid and three molecules of N-methyl-L-phenylalanine. The genes responsible for this compound biosynthesis are organized in a gene cluster, typically referred to as the BEA cluster.[16]

Regulatory and Signaling Pathways

The expression of the this compound biosynthesis gene cluster is tightly regulated. In Fusarium fujikuroi, the BEA gene cluster contains four genes, Bea1 to Bea4. Bea1 encodes the non-ribosomal peptide synthetase, and Bea2 is also essential for production. Interestingly, Bea3 (an ABC transporter) and Bea4 (a Zn(II)2Cys6 transcription factor) act as repressors of this compound production.[16] The expression of this cluster is also influenced by global regulators, such as histone deacetylases, and environmental conditions like nitrogen availability.[16]

This compound's cytotoxic effects are mediated through its ability to act as an ionophore, disrupting cellular ion homeostasis, particularly by increasing intracellular calcium concentrations.[1] This influx of calcium can trigger a cascade of downstream signaling events, including the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to apoptosis.[1][17]

Experimental Workflow for this compound Analysis

The overall process for studying this compound production from fungal cultures can be summarized in the following workflow.

Conclusion

This technical guide has provided a comprehensive overview of this compound-producing fungal species, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. The significant variability in this compound production among different fungal species and strains highlights the importance of robust screening and analytical methods for researchers in drug discovery and development. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for scientists working with this potent and versatile mycotoxin. Further research into the regulatory networks governing this compound biosynthesis and its precise molecular targets will continue to unveil its full potential in various biotechnological and pharmaceutical applications.

References

- 1. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of this compound by selected strains of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Production by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Multigene Phylogeny, this compound Production and Bioactive Potential of Fusarium Strains Isolated in India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and Identification of the Antimicrobial Agent this compound from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. Identification and Quantification of Enniatins and this compound in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]

Elucidating the Beauvericin Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin (B1667859) is a cyclic hexadepsipeptide mycotoxin with a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[1][2][3] Produced by various species of fungi, most notably Beauveria bassiana and several Fusarium species, its unique structure and potent bioactivities have made it a subject of interest for drug development and agricultural applications.[1][2] This technical guide provides an in-depth overview of the elucidation of the this compound biosynthesis pathway, detailing the key enzymes, genes, and experimental methodologies employed in its characterization. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key investigative techniques.

The Core Biosynthetic Machinery: this compound Synthetase

The central enzyme responsible for this compound biosynthesis is This compound Synthetase (BEAS) , a large multifunctional enzyme belonging to the class of non-ribosomal peptide synthetases (NRPSs).[1] BEAS catalyzes the assembly of this compound from its precursors: L-phenylalanine and D-hydroxyisovaleric acid.[4][5]

The gene encoding this enzyme, designated bbBeas in Beauveria bassiana and fpBeas in Fusarium proliferatum, is located within a dedicated gene cluster.[4][6] The molecular weight of the BEAS protein is approximately 351.9 kDa, as deduced from the gene sequence.[4]

Quantitative Data on this compound Production and Gene Expression

The production of this compound and the expression of its corresponding synthetase gene are influenced by various factors, including the fungal species, culture conditions, and the presence of regulatory elements. The following tables summarize key quantitative data gathered from various studies.

| Fungal Strain | Fermentation Type | Medium | This compound Yield | Reference |

| Fusarium proliferatum | Submerged Culture | Optimized Liquid Medium | 400 mg/L | [2] |

| Fusarium oxysporum KFCC 11363P | Submerged Culture | Fusarium Defined Medium | Not specified, but maximal with 108 mM glucose and 25 mM NaNO3 | [7] |

| Fusarium redolens Dzf2 | Mycelial Liquid Culture | Optimized Medium | 234 mg/L | [8] |

| Fusarium oxysporum AB2 | Solid-State Fermentation | Optimized Liquid Medium (3x concentrated) | 65.3 mg·L-1 | [9] |

| Fusarium oxysporum AB2 (co-culture with Epicoccum nigrum) | Solid-State Fermentation | Optimized Liquid Medium (3x concentrated) | 84.6 mg·L-1 | [9] |

| Fungal Strain | Fermentation Type | Time Point | Relative bbBeas Gene Expression | Reference |

| Beauveria bassiana Bb-882.5 | Solid State Fermentation | Day 6 | Lower expression | [10] |

| Beauveria bassiana Bb-882.5 | Solid State Fermentation | Day 9 | Highest expression | [10] |

| Beauveria bassiana Bb-882.5 | Solid State Fermentation | Day 12 | Lower expression | [10] |

Elucidation of the Biosynthesis Pathway: A Step-by-Step Mechanism

The biosynthesis of this compound follows a non-ribosomal, iterative mechanism catalyzed by the modular domains of BEAS.

References

- 1. Divergence of this compound Synthase Gene among Fusarium and Trichoderma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]

- 4. Biosynthesis of the cyclooligomer depsipeptide this compound, a virulence factor of the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Statistical optimization of growth medium for the production of the entomopathogenic and phytotoxic cyclic depsipeptide this compound from Fusarium oxysporum KFCC 11363P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.polyu.edu.hk [research.polyu.edu.hk]

- 9. researchgate.net [researchgate.net]

- 10. Divergence and Expression Levels of this compound Synthetase Gene from Beauveria bassiana Bb-882.5 in Solid State Fermentation [scirp.org]

Beauvericin: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (B1667859) is a cyclic hexadepsipeptide mycotoxin with a growing reputation in the scientific community for its diverse and potent biological activities.[1][2][3] Produced by various fungal species, including Beauveria bassiana and several Fusarium species, it has demonstrated significant insecticidal, antimicrobial, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of this compound, with a focus on the underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound is a member of the enniatin family of antibiotics and is structurally characterized as a cyclic hexadepsipeptide.[4][5] Its structure consists of three alternating N-methyl-L-phenylalanyl and D-α-hydroxyisovaleryl residues.[5][6] This unique cyclic structure is responsible for its ionophoric capabilities, allowing it to form complexes with and transport alkali and alkaline earth metal ions across biological membranes.[5][7]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₅H₅₇N₃O₉ | [7][8] |

| Molecular Weight | 783.963 g/mol | [7] |

| CAS Number | 26048-05-5 | [5][8] |

| IUPAC Name | (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | [9] |

| Melting Point | 93-94 °C | [5][10] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1][11] |

| Appearance | White crystalline solid |

Biological Activity and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, which are primarily attributed to its ionophoric nature and its ability to modulate key cellular signaling pathways.

Cytotoxic and Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][12] Its primary mechanism of inducing cell death is through the disruption of intracellular calcium homeostasis and the inhibition of the PI3K/Akt signaling pathway.[7][8][12]

This compound acts as a Ca²⁺ ionophore, facilitating the influx of extracellular calcium into the cytosol and its release from intracellular stores.[4][5] This elevation in intracellular Ca²⁺ concentration triggers a cascade of events leading to apoptosis, including the activation of caspases and the release of cytochrome c from the mitochondria.[1][12]

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[7][8][13] By downregulating the phosphorylation of Akt, this compound promotes apoptosis in cancer cells and inhibits their growth.[8][13]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various cell lines.

| Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| SH-SY5Y | Human Neuroblastoma | 10.7 ± 3.7 | 24 | [14] |

| SH-SY5Y | Human Neuroblastoma | 2.5 ± 3.3 | 48 | [14] |

| HepG2 | Human Hepatocellular Carcinoma | 5.5 ± 0.071 | 72 | [15] |

| U-937 | Human Monocytic Lymphoma | ~30 | 24 | [11] |

| HL-60 | Human Promyelocytic Leukemia | ~15 | 24 | [11] |

| SF-9 | Insect (Spodoptera frugiperda) | 10 | 24 | [9] |

| SF-9 | Insect (Spodoptera frugiperda) | 2.5 | 72 | [9] |

| CT-26 | Murine Colon Carcinoma | 1.8 | 72 | [6] |

| NIH/3T3 | Murine Fibroblast | 9.4 | 72 | [6] |

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both bacteria and fungi.[7][12] It is particularly effective against Gram-positive bacteria.[7][12]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) values of this compound against various microorganisms are presented below.

| Microorganism | Type | MIC (µM) | Reference |

| Staphylococcus aureus | Gram-positive bacterium | 3.91 | [16][17][18][19] |

| Bacillus subtilis | Gram-positive bacterium | 6.25 | [10] |

| Escherichia coli | Gram-negative bacterium | >50 | [16] |

| Candida albicans | Fungus | >50 | [16] |

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from fungal cultures.

Methodology:

-

Fungal Culture: Cultivate the this compound-producing fungal strain on a suitable solid substrate medium (e.g., rice or corn grits) for an appropriate duration (e.g., 2-4 weeks) at room temperature in the dark.[20]

-

Extraction: Extract the fungal culture with a solvent mixture such as acetonitrile:methanol:water (16:3:1, v/v/v).[20]

-

Filtration and Defatting: Filter the extract to remove solid materials. The filtrate is then partitioned against n-heptane to remove lipids.[20]

-

Solvent Evaporation and Redissolution: Evaporate the solvent from the aqueous phase under reduced pressure. Redissolve the residue in a methanol/water mixture.

-

Purification: Purify the crude extract using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water).

-

Structure Elucidation: Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16][19]

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][14]

Methodology:

-

Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours).[6][14] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.[16][18]

Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[16][18]

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and a range of potent biological activities. Its ability to modulate critical cellular pathways, particularly those involved in calcium signaling and cell survival, underscores its potential as a lead compound for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic applications of this intriguing mycotoxin. Continued research is warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Feedborne Mycotoxins this compound and Enniatins and Livestock Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]

- 8. This compound Ameliorates Experimental Colitis by Inhibiting Activated T Cells via Downregulation of the PI3K/Akt Signaling Pathway | PLOS One [journals.plos.org]

- 9. This compound cytotoxicity to the invertebrate cell line SF-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and Identification of the Antimicrobial Agent this compound from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Isolation and Identification of the Antimicrobial Agent this compound from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]

discovery and isolation of beauvericin from Beauveria bassiana

An In-depth Technical Guide on the Discovery and Isolation of Beauvericin (B1667859) from Beauveria bassiana

Introduction

This compound is a cyclic hexadepsipeptide mycotoxin that belongs to the enniatin family of antibiotics.[1] It is composed of three alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues.[2][3] First discovered in the entomopathogenic fungus Beauveria bassiana, this compound has since been identified in various other fungi, including several Fusarium species, and can be found as a contaminant in grains like corn and wheat.[1][4][5]

The initial interest in this compound stemmed from its potent insecticidal properties.[2] Its insecticidal activity was first reported in 1969 by Hamill et al. against Artemia salina.[2][6] Subsequent research has confirmed its effectiveness against a wide range of insect pests.[2][3] Beyond its insecticidal effects, this compound exhibits a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[2][7] Its ability to transport alkali and alkaline earth metal ions, particularly Ca²⁺, across cell membranes is central to its mechanism of action, which involves inducing oxidative stress and apoptosis in target cells.[7][8][9] This guide provides a comprehensive overview of the discovery, experimental protocols for isolation and purification, and the cellular signaling pathways affected by this compound.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Beauveria bassiana involves several key stages: fungal fermentation, extraction of the crude metabolite, and chromatographic purification. The following protocols are synthesized from various cited methodologies.[4][5][10][11]

Fungal Culture and Fermentation

The production of this compound begins with the cultivation of Beauveria bassiana.

-

Fungal Strain : A virulent strain of Beauveria bassiana is used. To maintain virulence, it can be passed through a suitable insect host (e.g., larvae of the greater wax moth, Galleria mellonella) and then re-isolated.[12]

-

Culture Medium : The fungus is typically cultured on Potato Dextrose Agar (PDA) or in a liquid Potato Dextrose Broth (PDB).[12] For enhanced production, the medium can be enriched with sources like L-methionine.[13] Glucose has been identified as an effective carbon source, while peptone and NaNO₃ serve as optimal organic and inorganic nitrogen sources, respectively.[3]

-

Fermentation Conditions : Cultures are maintained at approximately 27°C in darkness for 15-28 days.[10][12] For submerged cultures, low aeration conditions are often preferable for optimal production.[13]

Extraction of Crude this compound

Once fermentation is complete, this compound, which is primarily an intracellular product, is extracted from the fungal mycelium or the entire culture.[2]

-

Initial Solvent Extraction : The fungal culture (e.g., grown on maize kernels or in liquid broth) is dried, powdered, and extracted overnight with a solvent mixture. A common mixture is acetonitrile-methanol-water (16:3:1, v/v/v).[4][10][11]

-

Defatting : The resulting filtrate is defatted to remove lipids. This is typically achieved by washing the extract twice with an equal volume of n-heptane.[4][10][11] The lower, defatted layer is retained.

-

Liquid-Liquid Extraction : The defatted extract is evaporated to near dryness. The residue is then redissolved in a methanol-water solution (1:1, v/v) and subjected to liquid-liquid extraction with a non-polar solvent like methylene (B1212753) chloride or chloroform.[4][5] This step is usually repeated twice. The organic phases containing this compound are collected.

-

Concentration : The collected organic phases are evaporated to dryness under a vacuum to yield the crude extract.[5][10]

Purification and Characterization

The crude extract is a mixture of various metabolites. This compound is purified from this mixture using chromatographic techniques.

-

Column Chromatography : The crude extract can be first passed through a silica (B1680970) gel column. The column is preconditioned with a solvent like chloroform-2-propanol (95:5, v/v), and this compound is eluted with the same solvent system.[4]

-

High-Performance Liquid Chromatography (HPLC) : For final purification, the fractions from column chromatography are subjected to preparative or semi-preparative HPLC. A C18 column is commonly used.[5][14]

-

Thin-Layer Chromatography (TLC) : TLC is often used as a rapid method to detect the presence of this compound in fractions during the purification process.[10][15]

-

Structural Elucidation : The identity and structure of the purified compound are confirmed using spectroscopic methods such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR).[4][5]

Experimental Workflow for this compound Isolation

Caption: Workflow for this compound isolation.

Quantitative Data

The yield and spectroscopic characteristics of this compound are critical for its identification and quantification.

Table 1: Reported Yield and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Yield | ||

| From Fusarium oxysporum 5-19 | ~2.5 mg/L | [5] |

| From Fusarium sambucinum | 2 - 230 µg/g (on maize cultures) | [4] |

| Mass Spectrometry | ||

| HRESI-MS [M+Na]⁺ | m/z 806 | [14] |

| Low-Resolution EI-MS | m/z 783 (M⁺), fragments at 522, 261 | [4] |

| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm): 7.35-7.20 (m, Ar-H), 5.85 (d, J=9.0 Hz, α-H Phe), 5.05 (d, J=8.4 Hz, α-H Hiv), 3.40-3.20 (m, CH₂), 3.10 (s, N-CH₃), 2.30 (m, β-H Hiv), 1.00-0.80 (m, CH₃ Hiv) | [4][5][14] |

| ¹³C NMR (CDCl₃, 150 MHz) | δ (ppm): 170.9 (C=O), 169.8 (C=O), 136.5 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 76.5 (α-C Hiv), 60.2 (α-C Phe), 38.0 (CH₂), 32.5 (N-CH₃), 30.1 (β-C Hiv), 19.5, 18.5 (CH₃ Hiv) | [4][5][14] |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signal. Coupling constants (J) are in Hertz (Hz). Ar = Aromatic, Phe = N-methyl-phenylalanyl, Hiv = D-hydroxy-isovaleryl.

Signaling Pathways Modulated by this compound

This compound's biological effects, particularly its anticancer activity, are mediated through the modulation of several key intracellular signaling pathways. The primary mechanism involves its ionophoric activity, which disrupts cellular ion homeostasis.[8]

-

Increased Intracellular Ca²⁺ : this compound forms channels in cellular membranes, facilitating the influx of cations, especially Ca²⁺, from the extracellular space into the cytosol.[7][9] This rapid increase in intracellular calcium concentration is a critical trigger for subsequent cellular events.[9]

-

Induction of Oxidative Stress : The elevated Ca²⁺ levels can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), resulting in significant oxidative stress.[8][9]

-

Activation of Apoptotic Pathways : Oxidative stress and high cytosolic Ca²⁺ levels activate the intrinsic (mitochondrial) pathway of apoptosis.[6][9] This involves the release of cytochrome c from the mitochondria, which in turn activates caspases (like caspase-3), leading to programmed cell death.[16]

-

Modulation of Signaling Cascades : The disruption of calcium homeostasis and the induction of cellular stress activate multiple signaling pathways that regulate cell survival, proliferation, and inflammation. These include:

-

MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is often activated in response to cellular stress and plays a role in mediating apoptosis.[6][8]

-

NF-κB Pathway : this compound can inhibit the nuclear translocation of NF-κB subunits (p65 and p50), thereby exerting anti-inflammatory effects.[9] However, in other contexts, Ca²⁺ signaling can also activate NF-κB.[8]

-

p53 Pathway : The tumor suppressor protein p53 can be activated in response to cellular stress, contributing to the induction of apoptosis.[6][9]

-

JAK/STAT Pathway : This pathway is also implicated in this compound's mechanism of action, further linking it to the regulation of cell proliferation and apoptosis.[8]

-

This compound's Effect on Cellular Signaling

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Isolation and Identification of the Antimicrobial Agent this compound from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]

- 7. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, A Fusarium Mycotoxin: Anticancer Activity, Mechanisms, and Human Exposure Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]

- 11. researchgate.net [researchgate.net]

- 12. jast.modares.ac.ir [jast.modares.ac.ir]

- 13. Production of this compound by Beauveria bassiana on L-methionine enriched medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

Toxicological Profile of Beauvericin in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (B1667859) (BEA), a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a natural contaminant of cereals and grains.[1][2] Beyond its toxicological concern in food safety, BEA has garnered significant interest for its potent biological activities, including anticancer properties.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian cells, focusing on its mechanisms of action, cytotoxicity, genotoxicity, and impact on key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of the affected signaling cascades to serve as a valuable resource for researchers in toxicology and drug development.

Core Mechanism of Action: Ionophoric Activity and Disruption of Calcium Homeostasis

The primary mechanism underlying this compound's toxicity is its ionophoric nature.[1][2] It forms complexes with alkali and alkaline earth metals, particularly calcium (Ca²⁺), and facilitates their transport across biological membranes.[5] This action disrupts the tightly regulated intracellular calcium concentration, leading to a cascade of downstream toxic events.[3][6][7]

The influx of extracellular Ca²⁺ and its release from intracellular stores, such as the endoplasmic reticulum and mitochondria, trigger a range of cellular responses, including:

-

Oxidative Stress: Elevated intracellular Ca²⁺ levels can lead to the overproduction of reactive oxygen species (ROS), inducing oxidative stress and subsequent damage to lipids, proteins, and DNA.[6][8][9]

-

Mitochondrial Dysfunction: Disruption of Ca²⁺ homeostasis can impair mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of the intrinsic apoptotic pathway.[6][9][10]

-

Activation of Signaling Pathways: Changes in intracellular Ca²⁺ concentration act as a second messenger, modulating the activity of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][5]

Quantitative Toxicological Data

The cytotoxic effects of this compound have been documented across a range of mammalian cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell type and the duration of exposure.

| Cell Line | Assay | Exposure Time (h) | IC₅₀ (µM) | Reference |

| Human Colon Adenocarcinoma (Caco-2) | MTT | 24 | 20.6 ± 6.9 | [9] |

| Human Colon Adenocarcinoma (Caco-2) | MTT | 48 | 12.75 ± 4.8 | [11] |

| Human Colon Adenocarcinoma (Caco-2) | MTT | 72 | 1.9 ± 0.7 | [9] |

| Human Promyelocytic Leukemia (HL-60) | Trypan Blue | 24 | ~15 | [12] |

| Human Monocytic Lymphoma (U-937) | Trypan Blue | 24 | ~30 | [12] |

| Human Non-small Cell Lung Cancer (A549) | Not Specified | Not Specified | Not Specified | [13] |

| Chinese Hamster Ovary (CHO-K1) | Not Specified | Not Specified | 12.0 (DNA damage observed) | [3] |

| Murine Colon Carcinoma (CT-26) | MTT | 72 | 1.8 | [14] |

| Murine Fibroblasts (NIH/3T3) | MTT | 72 | 9.4 | [14] |

| Human Epidermal Carcinoma (KB-3-1) | Not Specified | Not Specified | >2 (apoptosis induction) | [14] |

| Human Neuroblastoma (SH-SY5Y) | MTT | 24 | 5.5 ± 1.15 | [8] |

| Human Neuroblastoma (SH-SY5Y) | MTT | 48 | 4.5 ± 0.94 | [8] |

Key Toxicological Endpoints and Experimental Protocols

Cytotoxicity Assessment

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 × 10³ to 4 × 10³ cells per well and incubate overnight.[6]

-

Treatment: Expose cells to a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Detection

Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.

Protocol:

-

Cell Preparation: Grow and treat cells on glass coverslips or slides.

-

Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.2% Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with a mixture of TdT enzyme and labeled dUTPs (e.g., FITC-dUTP) in a reaction buffer for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI or propidium (B1200493) iodide.

-

Visualization: Analyze the cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

Oxidative Stress Measurement

Assay: Intracellular ROS Detection using H₂DCFDA

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF). In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Cell Seeding and Treatment: Culture cells in a 96-well plate and treat with this compound.

-

Probe Loading: Wash the cells and incubate them with H₂DCFDA (typically at 5-10 µM) in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.

Mitochondrial Membrane Potential (ΔΨm) Assessment

Assay: TMRE (Tetramethylrhodamine, Ethyl Ester) Staining

Principle: TMRE is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. A decrease in mitochondrial membrane potential results in reduced TMRE accumulation and fluorescence intensity.

Protocol:

-

Cell Culture and Treatment: Grow cells on a suitable imaging dish or plate and expose them to this compound.

-

TMRE Staining: Incubate the cells with a low concentration of TMRE (e.g., 200 nM) for 20-30 minutes at 37°C.

-

Washing: Wash the cells with a pre-warmed buffer.

-

Imaging: Analyze the cells using a fluorescence microscope. A decrease in red fluorescence intensity indicates a loss of mitochondrial membrane potential.

Impact on Cellular Signaling Pathways

This compound modulates several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Calcium-Mediated Signaling

The influx of Ca²⁺ is a central event in this compound's toxicity, initiating a cascade of downstream effects that lead to apoptosis.[15]

Caption: this compound-induced calcium influx and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to modulate the MAPK signaling pathway, which is crucial for regulating cell growth, differentiation, and apoptosis. The specific effects on different MAPK family members (ERK, JNK, p38) can be cell-type dependent.[3][5]

References

- 1. This compound, a cyclic peptide, inhibits inflammatory responses in macrophages by inhibiting the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits melanogenesis by regulating cAMP/PKA/CREB and LXR-α/p38 MAPK–mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Frontiers | The Mycotoxin this compound Exhibits Immunostimulatory Effects on Dendritic Cells via Activating the TLR4 Signaling Pathway [frontiersin.org]

- 6. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study [mdpi.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 12. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. researchgate.net [researchgate.net]

Beauvericin: A Secondary Metabolite of Fusarium Species - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, is a prominent secondary metabolite produced by various species of the fungal genus Fusarium. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and multifaceted biological activities. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on its production, and visualizations of its molecular pathways. This compound's potent insecticidal, antimicrobial, and cytotoxic properties, primarily attributed to its ionophoric nature and its ability to disrupt cellular calcium homeostasis, position it as a molecule of significant interest for therapeutic and biotechnological applications.

Introduction

This compound (BEA) is a cyclic hexadepsipeptide first isolated from the entomopathogenic fungus Beauveria bassiana and subsequently identified in numerous Fusarium species.[1] Its chemical structure consists of three alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues.[1] This unique structure confers upon it significant biological activities, including potent insecticidal, antimicrobial, and antitumor effects.[2][3] The primary mechanism of action for many of these activities is its ability to act as an ionophore, forming complexes with metal ions, particularly calcium (Ca²⁺), and facilitating their transport across biological membranes.[2][4] This disruption of ion gradients leads to a cascade of cellular events, ultimately culminating in apoptosis or programmed cell death.[5][6] This guide delves into the technical aspects of this compound as a secondary metabolite in Fusarium, providing the necessary data and methodologies for its study and potential exploitation.

Chemical Structure and Properties

This compound belongs to the enniatin family of antibiotics. Its cyclic structure is composed of three D-hydroxy-isovaleryl and three N-methyl-phenylalanyl residues linked by alternating peptide and ester bonds.[7]

-

Molecular Formula: C₄₅H₅₇N₃O₉

-

Molecular Weight: 783.95 g/mol

-

Appearance: White, needle-like crystals

-

Solubility: Soluble in methanol (B129727), chloroform, and other organic solvents; sparingly soluble in water.

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[8] This process is catalyzed by a large multifunctional enzyme called this compound synthetase. The biosynthesis can be summarized in the following key steps:

-

Activation of Precursors: The precursor molecules, L-phenylalanine and D-hydroxyisovaleric acid, are activated by the adenylation (A) domain of the NRPS.[9]

-

Thiolation: The activated precursors are then transferred to the phosphopantetheinyl arms of the thiolation (T) or peptidyl carrier protein (PCP) domains.[9]

-

N-methylation: The L-phenylalanine residue undergoes N-methylation, catalyzed by a methyltransferase (MT) domain.

-

Condensation and Elongation: The condensation (C) domain catalyzes the formation of peptide and ester bonds, sequentially elongating the depsipeptide chain.[9]

-

Cyclization and Release: Finally, the thioesterase (TE) domain catalyzes the intramolecular cyclization of the linear hexadepsipeptide, releasing the final this compound molecule.[9]

Production of this compound by Fusarium Species

Numerous Fusarium species are known to produce this compound. The yield of this secondary metabolite can vary significantly depending on the species, strain, and culture conditions.

| Fusarium Species | Strain(s) | This compound Production (µg/g) | Reference |

| F. acuminatum var. acuminatum | 1 of 4 tested | - | [10] |

| F. acuminatum var. armeniacum | 1 of 3 tested | - | [10] |

| F. anthophilum | 1 of 2 tested | 1300 | [3] |

| F. avenaceum | 1 of 6 tested | 7 | [3] |

| F. beomiforme | 1 of 1 tested | - | [10] |

| F. concentricum | - | 720 | [11] |

| F. dlamini | 2 of 2 tested | - | [10] |

| F. equiseti | 2 of 3 tested | - | [10] |

| F. longipes | 1 of 2 tested | 200 | [3] |

| F. nygamai | 2 of 2 tested | - | [10] |

| F. oxysporum | 4 of 7 tested | up to 3200 | [3] |

| F. poae | 4 of 4 tested | up to 63 | [3] |

| F. sambucinum | 12 of 14 tested | 2 - 230 | [3] |

| F. subglutinans | 3 of 3 tested | 10 - 300 | [3] |

| F. tardicrescens | NFCCI 5201 | 15820 | [12] |

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of high interest for various applications.

Cytotoxic and Antitumor Activity

This compound demonstrates significant cytotoxicity against a range of cancer cell lines.[5] Its primary mechanism of antitumor activity involves its ionophoric properties, leading to an influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores.[5][13] This elevation in intracellular Ca²⁺ concentration triggers a signaling cascade that results in mitochondrial dysfunction, oxidative stress, the release of cytochrome c, and the activation of caspases, ultimately leading to apoptosis.[5][6]

Antimicrobial and Insecticidal Activities

This compound displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3] It is also a potent insecticidal agent, contributing to the virulence of entomopathogenic fungi like Beauveria bassiana.[1]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Fusarium, extraction and analysis of this compound, and a common bioassay for toxicity assessment.

Fungal Cultivation for this compound Production

This protocol is adapted for solid-state fermentation on corn grits, a common method for enhancing mycotoxin production.[4][14]

Materials:

-

Fusarium isolate of interest

-

Potato Dextrose Agar (PDA) plates

-

Corn grits

-

250 mL Erlenmeyer flasks

-

Autoclave

-

Incubator

-

Sterile water

-

Hemocytometer or spectrophotometer for spore counting

Procedure:

-

Prepare Spore Suspension:

-

Culture the Fusarium isolate on PDA plates and incubate at 25°C for 7-10 days until sporulation.[14]

-

Flood the plate with a small volume of sterile water and gently scrape the surface with a sterile loop to dislodge the spores.

-

Transfer the spore suspension to a sterile tube.

-

Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer or by measuring optical density.[4]

-

-

Prepare Culture Medium:

-

Inoculation and Incubation:

Extraction and Purification of this compound

This protocol describes a liquid-liquid extraction method followed by a simple purification step.[14]

Materials:

-

Fungal culture from section 6.1

-

Acetonitrile, methanol, water (16:3:1, v/v/v) extraction solvent

-

n-Heptane

-

Methanol

-

Blender

-

Filter paper (Whatman No. 4)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Extraction:

-

Defatting:

-

Transfer the filtrate to a separatory funnel and add 25 mL of n-heptane.

-

Shake vigorously and allow the layers to separate.

-

Discard the upper heptane (B126788) layer. Repeat this step once more.[14]

-

-

Solvent Evaporation and Re-dissolution:

-

Dichloromethane Extraction:

-

Transfer the re-dissolved extract to a separatory funnel and add 25 mL of dichloromethane.

-

Shake and allow the layers to separate.

-

Collect the lower dichloromethane layer. Repeat the extraction once more.[14]

-

Combine the dichloromethane fractions and evaporate to dryness.

-

Re-dissolve the final residue in a known volume of methanol for analysis.[14]

-

Analytical Methods for Detection and Quantification

TLC is a simple and rapid method for the qualitative detection of this compound.[4]

Materials:

-

TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

-

This compound standard

-

Developing solvent system (e.g., 1-butanol:water:acetic acid, 12:5:3, v/v/v)[4]

-

Iodine vapor chamber for visualization

-

Capillary tubes for spotting

Procedure:

-

Spot a small amount of the this compound extract and the standard onto the TLC plate.

-

Develop the plate in the chosen solvent system in a closed chamber.

-

After the solvent front has reached the desired height, remove the plate and air dry.

-

Visualize the spots by placing the plate in an iodine vapor chamber.[4]

-

Calculate the Retention Factor (Rf) value and compare it with the standard. An Rf value of approximately 0.92 has been reported for this compound with the specified solvent system.[4]

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound.[15][16]

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[15]

-

Mobile Phase: Gradient elution with A: Acetonitrile and B: 10 mM Ammonium Acetate in water.[15]

-

Flow Rate: 0.3 mL/min[15]

-

Injection Volume: 10 µL[15]

-

MS Detection: Multiple Reaction Monitoring (MRM) mode in positive ESI. The transition of the precursor ion [M+H]⁺ (m/z 785) to specific product ions (e.g., m/z 243.9 and 261.9) is monitored.[15]

Procedure:

-

Prepare a series of this compound standard solutions of known concentrations to generate a calibration curve.

-

Filter the extracted samples through a 0.22 µm filter.

-

Inject the standards and samples into the HPLC-MS/MS system.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Brine Shrimp Lethality Bioassay

This is a simple and cost-effective bioassay to determine the toxicity of this compound extracts.[14][17]

Materials:

-

Brine shrimp (Artemia salina) eggs

-

Sea salt

-

24-well plates

-

Pipettes

-

Light source

-

This compound extract

-

Control solvent (e.g., methanol)

Procedure:

-

Hatching Brine Shrimp:

-

Prepare a saline solution (e.g., 30 g/L sea salt in distilled water).

-

Add brine shrimp eggs to the saline solution and incubate for 24-48 hours with aeration and a light source to promote hatching.[18]

-

-

Bioassay:

-

Dispense 10-20 nauplii (larvae) into each well of a 24-well plate containing a final volume of 1 mL of saline solution.[19]

-

Add different concentrations of the this compound extract to the wells in triplicate.

-

Include a control group with only the solvent used to dissolve the extract.

-

Incubate the plates for 24 hours at room temperature.[17]

-

-

Data Analysis:

-

Count the number of dead nauplii in each well.

-

Calculate the percentage mortality for each concentration.

-

Determine the LC₅₀ (lethal concentration required to kill 50% of the population) value.

-

Conclusion

This compound produced by Fusarium species is a secondary metabolite with a remarkable range of biological activities. Its potential as an anticancer, antimicrobial, and insecticidal agent warrants further investigation. The technical information and detailed protocols provided in this guide are intended to facilitate research and development efforts aimed at harnessing the therapeutic and biotechnological potential of this fascinating mycotoxin. As with any biologically active compound, further studies on its in vivo efficacy, safety, and pharmacokinetic properties are essential for its translation into practical applications.

References

- 1. Selection of Culture Medium and Incubation Time for Growth and Production of this compound by Local Beauveria bassiana | Atlantis Press [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]

- 5. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces cytotoxic effects in human acute lymphoblastic leukemia cells through cytochrome c release, caspase 3 activation: the causative role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Non-ribosomal peptide synthetase (NRPS)-encoding products and their biosynthetic logics in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Production by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of this compound, Moniliformin, Fusaproliferin, and Fumonisins B1, B2, and B3 by Fifteen Ex-Type Strains of Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multigene Phylogeny, this compound Production and Bioactive Potential of Fusarium Strains Isolated in India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of calcium influx from extracellular fluid by this compound in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. asianpubs.org [asianpubs.org]

- 16. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and this compound in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Properties of Beauvericin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (B1667859) (BEA), a cyclic hexadepsipeptide mycotoxin produced by various fungi, has emerged as a compound of significant interest in oncology research due to its potent in vitro anti-cancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, its effects on various cancer cell lines, and the experimental methodologies used to elucidate these properties. Quantitative data from multiple studies are summarized, and key signaling pathways are visualized to offer a detailed resource for researchers and professionals in drug development.

Introduction

This compound is a secondary metabolite with a range of biological activities, including antimicrobial, insecticidal, and, most notably for this guide, anti-cancer properties.[1] Its unique ionophoric nature, allowing it to transport ions across biological membranes, is central to its cytotoxic effects.[2][3] This guide will delve into the molecular mechanisms that underpin this compound's anti-cancer potential, presenting a consolidated view of its effects on cell proliferation, apoptosis, and cell cycle progression in various cancer models.

Cytotoxic Activity of this compound

This compound exhibits significant cytotoxic effects against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of its potency, have been determined in numerous studies and are summarized in Table 1.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| NCI-H460 | Non-small-cell lung cancer | 0.01-1.81 | 72 | [4] |

| MIA Pa Ca-2 | Pancreatic carcinoma | 0.01-1.81 | 72 | [4] |

| MCF-7 | Breast cancer | 1.4 µg/mL | Not Specified | [1] |

| SF-268 | CNS glioma | 1.8 µg/mL | Not Specified | [1] |

| KB-3-1 | Cervix carcinoma | 3.1 | Not Specified | [5] |

| CT-26 | Murine colon carcinoma | 1.8 | Not Specified | [5] |

| A549 | Non-small cell lung cancer | 2.4-7.8 µg/mL | Not Specified | [6] |

| U-937 | Human monocytic lymphoma | 10 µg/mL | Not Specified | [6] |

| HL-60 | Human promyelocytic leukemia | 12 µg/mL | Not Specified | [6] |

| Caco-2 | Colon adenocarcinoma | 1.9 ± 0.7 to 20.6 ± 6.9 | 24, 48, 72 | [7] |

| SH-SY5Y | Neuroblastoma | 7.5 ± 0.4 (24h), 5.0 ± 0.3 (48h), 3.0 ± 0.6 (72h) | 24, 48, 72 | [8] |

| PC-3M | Metastatic prostate cancer | 3.8 (20h), 7.5 (40h) | 20, 40 | [4][9] |

| MDA-MB-231 | Metastatic breast cancer | 7.5 (40h) | 40 | [4][9] |

| H22 | Hepatoma | Not specified | 12, 24, 36 | [10] |

| KB | Oral cancer | Not specified | Not specified | [11] |

| A375SM | Melanoma | Not specified | Not specified | [12] |

Core Mechanism of Action: Ionophoric Activity and Apoptosis Induction

The primary mechanism underlying this compound's anti-cancer activity is its ability to act as an ionophore, particularly for calcium ions (Ca2+).[2][13] This disruption of intracellular calcium homeostasis triggers a cascade of events leading to programmed cell death, or apoptosis.

Calcium Influx and Mitochondrial Dysfunction

This compound facilitates the influx of extracellular Ca2+ into the cytoplasm and its release from intracellular stores.[2] This elevation in cytosolic Ca2+ leads to mitochondrial stress, characterized by the loss of mitochondrial membrane potential (ΔΨm).[3][7] The compromised mitochondria then release pro-apoptotic factors, most notably cytochrome c, into the cytosol.[1][6]

Caspase Activation and Apoptosis Execution

The release of cytochrome c initiates the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, cytochrome c activates caspase-9, which in turn activates the executioner caspase, caspase-3.[3][6] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6][14]

Figure 1: this compound-induced apoptotic pathway via calcium influx.

Modulation of Key Signaling Pathways

Beyond its direct impact on calcium signaling, this compound influences several other signaling pathways that are critical for cancer cell survival and proliferation.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell growth, differentiation, and survival. Studies have shown that this compound can activate the MEK1/2-ERK42/44-90RSK signaling cascade in non-small cell lung cancer cells (A549), which contributes to S-phase cell cycle arrest and apoptosis.[3]

Figure 2: Involvement of the MAPK pathway in this compound's action.

PI3K/AKT and NF-κB Pathways

This compound has also been shown to inhibit the PI3K/AKT signaling pathway, which is a critical pro-survival pathway in many cancers.[10] By downregulating the phosphorylation of PI3K and AKT, this compound promotes apoptosis.[10] Additionally, it can block the activation of NF-κB, a transcription factor involved in inflammation, cell survival, and proliferation.[15]

Effects on Cell Cycle and Oxidative Stress

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest at different phases, depending on the cell type and concentration. For instance, in cervix carcinoma cells, subtoxic concentrations of this compound lead to a G0/G1 phase arrest.[14] In Caco-2 cells, treatment with this compound resulted in an arrest in the G2/M phase.[7]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Effect | Concentration | Observations | Reference |

| KB-3-1 | G0/G1 Arrest | Subtoxic | Precedes apoptosis at higher concentrations. | [14] |

| Caco-2 | G2/M Arrest | Dose-dependent | Accompanied by a reduction in the G0/G1 phase. | [7] |

| A549 | S-Phase Arrest | Not Specified | Mediated by the MEK1/2-ERK42/44-90RSK pathway. | [3] |

| H4IIE | Apoptosis | Not Specified | Accompanied by inhibition of NF-kB activity. | [16] |

Induction of Oxidative Stress

This compound treatment leads to an increase in reactive oxygen species (ROS) production in cancer cells.[3][7] This oxidative stress contributes to mitochondrial damage and apoptosis. In Caco-2 cells, a 2-fold increase in ROS levels was observed, along with a decrease in reduced glutathione (B108866) (GSH) and an increase in oxidized glutathione (GSSG), indicating a significant redox imbalance.[7]

Anti-Migratory and Anti-Angiogenic Effects

At sub-lethal concentrations, this compound has been shown to inhibit the migration of metastatic cancer cells, such as PC-3M (prostate) and MDA-MB-231 (breast) cells.[4][9] Furthermore, it exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis.[6]

Experimental Protocols

A variety of in vitro assays are employed to characterize the anti-cancer properties of this compound.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell viability. Cells are treated with this compound for a specified period (e.g., 24, 48, or 72 hours).[4][14] Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of viable cells.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

TUNEL Assay: The TdT-mediated dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: Cells are treated with this compound, fixed, and stained with PI, which binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

-

This technique is used to detect and quantify specific proteins involved in signaling pathways. Following this compound treatment, cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., caspases, Bcl-2 family proteins, MAPKs, AKT).

Figure 3: General experimental workflow for in vitro evaluation.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent in vitro, exhibiting cytotoxicity against a wide range of cancer cell lines. Its multifaceted mechanism of action, centered on the disruption of calcium homeostasis and the induction of apoptosis through the mitochondrial pathway, along with the modulation of key signaling pathways such as MAPK and PI3K/AKT, makes it a compelling candidate for further investigation. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its therapeutic potential. Further research, particularly in vivo studies and combination therapies, is warranted to fully elucidate its clinical applicability.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. This compound-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Search for Cell Motility and Angiogenesis Inhibitors with Potential Anticancer Activity: this compound and Other Constituents of Two Endophytic Strains of Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Potent Anticancer Activities of this compound Against KB Cells In Vitro by Inhibiting the Expression of ACAT1 and Exploring Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic Activities and Molecular Mechanisms of the this compound and this compound G1 Microbial Products against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]

- 14. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-tumor activity of this compound: focus on intracellular signaling pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Ionophoric Properties and Membrane Transport of Beauvericin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Fusarium and Beauveria bassiana. Its significant biological activities stem from its function as an ionophore, a molecule that facilitates the transport of ions across lipid membranes. This technical guide provides an in-depth examination of this compound's ionophoric properties, its mechanisms of membrane transport, and the downstream cellular consequences. By forming complexes with essential cations—primarily Ca²⁺, but also K⁺ and Na⁺—this compound disrupts cellular ionic homeostasis.[1] This disruption triggers a cascade of events including depolarization of the mitochondrial membrane, generation of reactive oxygen species (ROS), and ultimately, the induction of apoptosis through various signaling pathways. Understanding these mechanisms is critical for assessing its toxicological impact and exploring its potential as a therapeutic agent, particularly in oncology.

Introduction

This compound (BEA) is a secondary metabolite characterized by a cyclic structure of alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues.[2] This structure confers significant lipophilicity, allowing it to readily partition into biological membranes. The core of this compound's bioactivity is its ability to increase the permeability of membranes to metal ions, a defining characteristic of an ionophore.[1][3] This action disrupts the steep electrochemical gradients that are essential for numerous cellular functions, leading to cytotoxicity in a wide range of cell lines.[3]

Core Mechanism: Ion Complexation and Membrane Transport

The ionophoric activity of this compound is predicated on its ability to form stable, lipophilic complexes with cations, effectively shielding their charge and allowing them to traverse the hydrophobic core of the lipid bilayer.

Cation Selectivity and Binding

This compound exhibits a preference for divalent cations, particularly physiologically crucial ions like Ca²⁺ and Mg²⁺.[4] It also forms complexes with monovalent alkali metal ions such as K⁺ and Na⁺.[1][3] The complexation involves the coordination of the cation by the carbonyl oxygen atoms within the central cavity of the this compound molecule.[4] While the ionophoric activity is well-established, specific thermodynamic stability constants (Logβ) or dissociation constants (Kd) for these ion-Beauvericin complexes are not consistently reported in the literature, with binding preferences sometimes varying based on the experimental system (e.g., fluorescence quenching vs. extraction experiments).[4][5]

Models of Membrane Transport

This compound is understood to transport ions across membranes through two primary models:

-

Carrier Model: The most accepted mechanism involves this compound acting as a mobile ion carrier. It complexes with a cation at one membrane interface, diffuses across the lipid bilayer as a BEA-ion complex, and releases the ion on the opposite side.[3]

-

Channel Formation: Evidence also suggests that this compound molecules can aggregate within the membrane to form transient, cation-selective channels.[2] These pores allow for the passage of ions down their electrochemical gradient. Electrophysiological studies have demonstrated that this compound can induce current transitions with multiple open-state levels in ventricular myocytes and synthetic lipid membranes, a hallmark of channel activity.[2]

The formation of these channels can lead to a significant, non-specific increase in membrane permeability, collapsing cationic gradients and depolarizing the membrane potential.[6]

Cellular Consequences of Disrupted Ion Homeostasis

The primary consequence of this compound's ionophoric activity is a rapid and sustained increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i), primarily through the influx of extracellular calcium.[7][8][9] This surge in cytosolic Ca²⁺ is a central event that initiates a cascade of cytotoxic effects.

Mitochondrial Dysfunction

Mitochondria are primary targets of this compound-induced toxicity. The influx of Ca²⁺ and direct action of this compound lead to:

-